
2-(5-Chloro-6-oxo-4-thiomorpholinopyridazin-1(6H)-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(5-cloro-6-oxo-4-tiomorfolinopiridazin-1(6H)-il)acético es un compuesto orgánico sintético que pertenece a la clase de derivados de piridazinona.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-(5-cloro-6-oxo-4-tiomorfolinopiridazin-1(6H)-il)acético normalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común podría incluir:
Formación del núcleo de piridazinona: Esto se puede lograr mediante la ciclización de los derivados apropiados de hidrazina con dicetonas o cetoácidos.
Introducción del anillo de tiomorfolina: Este paso implica la reacción del intermedio de piridazinona con tiomorfolina en condiciones adecuadas.
Sustitución de ácido acético: El paso final implica la sustitución del grupo ácido acético, que se puede lograr mediante reacciones de esterificación o amidación.
Métodos de producción industrial
Los métodos de producción industrial para estos compuestos a menudo implican la optimización de la ruta sintética para maximizar el rendimiento y la pureza, al mismo tiempo que se minimizan los costos y el impacto ambiental. Esto puede incluir el uso de reactores de flujo continuo, principios de química verde y técnicas de purificación avanzadas.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-(5-cloro-6-oxo-4-tiomorfolinopiridazin-1(6H)-il)acético puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en alcoholes.
Sustitución: El átomo de cloro se puede sustituir con otros nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA).
Reducción: Reactivos como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
Sustitución: Nucleófilos como amoníaco, aminas primarias o tioles en condiciones básicas.
Productos principales
Oxidación: Sulfóxidos o sulfonas.
Reducción: Derivados de alcohol.
Sustitución: Derivados sustituidos con amino o tiol.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Como sonda para estudiar vías biológicas y actividades enzimáticas.
Medicina: Posible agente terapéutico debido a su actividad biológica.
Industria: Utilizado en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(5-cloro-6-oxo-4-tiomorfolinopiridazin-1(6H)-il)acético dependería de su objetivo biológico específico. Generalmente, estos compuestos pueden interactuar con enzimas o receptores, modulando su actividad. Los objetivos moleculares podrían incluir quinasas, proteasas u otras enzimas involucradas en vías biológicas críticas.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de piridazinona: Compuestos con estructuras centrales similares pero diferentes sustituyentes.
Derivados de tiomorfolina: Compuestos con el anillo de tiomorfolina pero diferentes estructuras centrales.
Singularidad
El ácido 2-(5-cloro-6-oxo-4-tiomorfolinopiridazin-1(6H)-il)acético es único debido a la combinación del núcleo de piridazinona con el anillo de tiomorfolina y el grupo ácido acético. Esta estructura única puede conferir actividades biológicas y reactividad química específicas que lo distinguen de otros compuestos similares.
Propiedades
Fórmula molecular |
C10H12ClN3O3S |
|---|---|
Peso molecular |
289.74 g/mol |
Nombre IUPAC |
2-(5-chloro-6-oxo-4-thiomorpholin-4-ylpyridazin-1-yl)acetic acid |
InChI |
InChI=1S/C10H12ClN3O3S/c11-9-7(13-1-3-18-4-2-13)5-12-14(10(9)17)6-8(15)16/h5H,1-4,6H2,(H,15,16) |
Clave InChI |
RLKHWXBBCCLQGE-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCN1C2=C(C(=O)N(N=C2)CC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


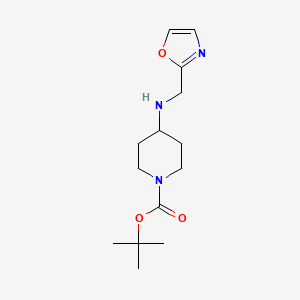
![1,6-Dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B11792345.png)
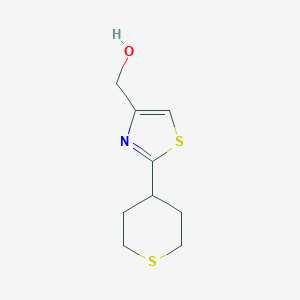
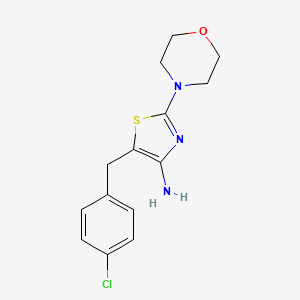

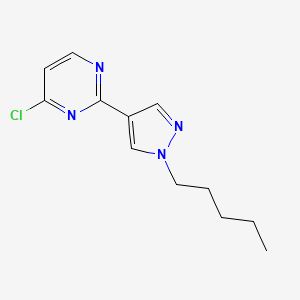
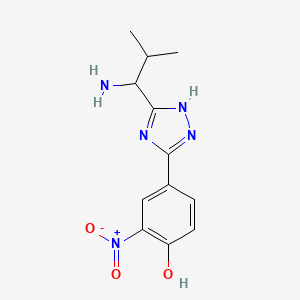

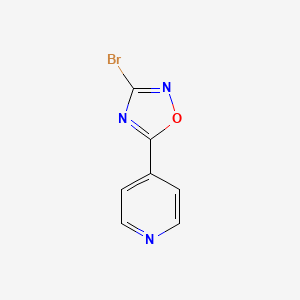

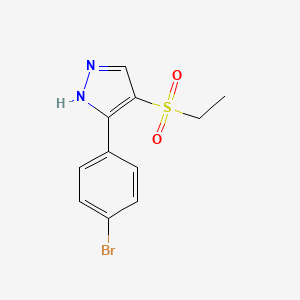
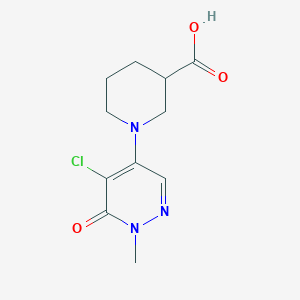
![2-Chloro-4-(2-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11792409.png)

